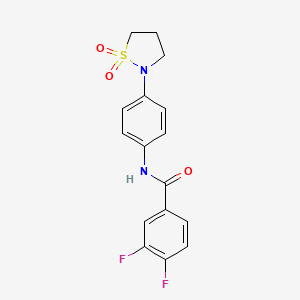

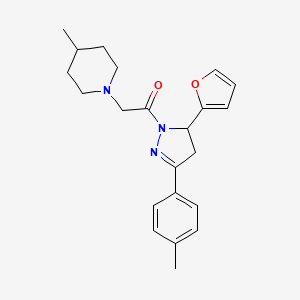

![molecular formula C23H19ClN2O3S B2881981 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 477713-44-3](/img/structure/B2881981.png)

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . In your compound, various functional groups are attached to this pyrazole ring, including a chlorobenzyl group, a phenyl group, and a sulfonyl group attached to a methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring at its core, with the various functional groups contributing to its overall polarity and reactivity . The presence of the sulfonyl group, in particular, could have significant effects on the compound’s properties, as sulfonyl groups are highly polar and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the highly polar sulfonyl group in your compound, for example, would likely make it more soluble in polar solvents . The chlorobenzyl and methylphenyl groups, on the other hand, are less polar and could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

- Removable Directing Group for Chemical Reactions : The use of 2-Aminophenyl-1H-pyrazole, a structurally related pyrazole derivative, as a removable directing group for copper-mediated C-H amidation and sulfonamidation, showcases the potential utility of pyrazole derivatives in facilitating specific chemical transformations (Lee et al., 2016).

Biological Activities and Applications

Antimicrobial Properties : Novel pyrazolo[1,5-a]pyrimidine derivatives, which share a common pyrazole core with the chemical , have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Alsaedi et al., 2019).

Antitumor and Pharmacological Potential : The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlights the wide range of potential biological activities associated with pyrazole derivatives (Faheem, 2018).

Chemical Reactivity and Compound Synthesis

- Metal-Free Synthesis Techniques : The iodine-catalyzed synthesis of fully substituted pyrazoles, including sulphenylation, demonstrates innovative, metal-free approaches to constructing pyrazole derivatives. This method features bond-forming efficiency and broad substrate scopes, making it attractive for synthesizing a variety of pyrazole-based compounds (Sun et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .

Eigenschaften

IUPAC Name |

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-17-6-12-20(13-7-17)30(27,28)26-15-14-22(25-26)21-4-2-3-5-23(21)29-16-18-8-10-19(24)11-9-18/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNGXBKHMAHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

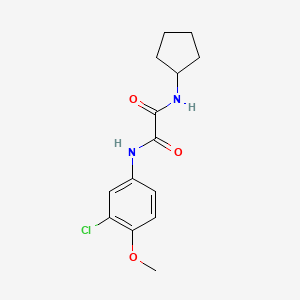

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2881899.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

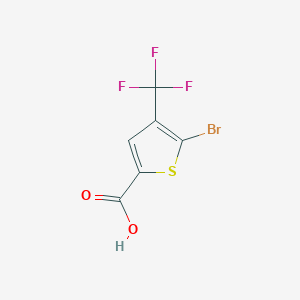

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2881909.png)

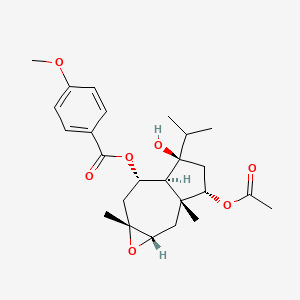

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2881919.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)